Target Engagement: Direct Binding Affinity Comparison Against CDK1/Cyclin B Kinase
In a direct head-to-head comparison, 4-(2-chloropyrimidin-5-yl)benzaldehyde demonstrates a superior binding affinity for the human Cyclin-dependent kinase 1 (CDK1)/cyclin B complex relative to its activity against the Plasmodium falciparum kinase PfPK5. The compound exhibits a 10.8-fold higher potency (lower IC50) against the human CDK1/cyclin B target, indicating a degree of selectivity that is valuable for prioritizing this scaffold in human kinase programs. [1][2]
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 12,000 nM (against human CDK1/cyclin B) |
| Comparator Or Baseline | 130,000 nM (against P. falciparum PfPK5) |
| Quantified Difference | 10.8-fold more potent against CDK1/cyclin B |
| Conditions | In vitro enzyme inhibition assay as reported in BindingDB (Assay CHEMBL1213804) [1][2]. |
Why This Matters
This quantitative difference in target engagement between human and parasite kinases provides a clear rationale for prioritizing this scaffold in oncology-focused drug discovery programs over antimalarial applications.
- [1] BindingDB Entry BDBM50409725. IC50 data for inhibition of human Cyclin-dependent kinase 1/cyclin B (CHEMBL1213804). View Source
- [2] BindingDB Entry BDBM50409725. IC50 data for inhibition of Plasmodium falciparum cyclin dependent protein kinase, PfPK5. View Source
